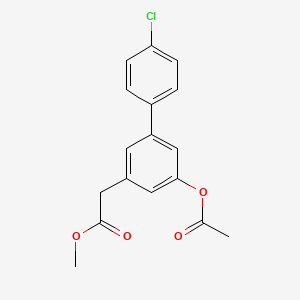
(1,1'-Biphenyl)-3-acetic acid, 5-(acetyloxy)-4'-chloro-, methyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1,1’-Biphenyl)-3-acetic acid, 5-(acetyloxy)-4’-chloro-, methyl ester is a complex organic compound with a unique structure that includes a biphenyl core, an acetic acid moiety, an acetoxy group, and a chloro substituent
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1,1’-Biphenyl)-3-acetic acid, 5-(acetyloxy)-4’-chloro-, methyl ester typically involves multiple steps, starting from commercially available biphenyl derivatives. One common route includes the following steps:
Halogenation: Introduction of the chloro group at the 4’ position of biphenyl using chlorinating agents such as thionyl chloride or phosphorus pentachloride.
Acetylation: Introduction of the acetoxy group at the 5 position using acetic anhydride in the presence of a catalyst like pyridine.
Esterification: Conversion of the carboxylic acid group to the methyl ester using methanol and a strong acid catalyst like sulfuric acid.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
(1,1’-Biphenyl)-3-acetic acid, 5-(acetyloxy)-4’-chloro-, methyl ester can undergo various chemical reactions, including:
Oxidation: The acetoxy group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The chloro group can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Formation of (1,1’-Biphenyl)-3-acetic acid, 5-(carboxy)-4’-chloro-, methyl ester.
Reduction: Formation of (1,1’-Biphenyl)-3-acetic acid, 5-(acetyloxy)-4’-hydro-, methyl ester.
Substitution: Formation of various substituted biphenyl derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
(1,1’-Biphenyl)-3-acetic acid, 5-(acetyloxy)-4’-chloro-, methyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including anti-inflammatory and antimicrobial properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of advanced materials, such as polymers and liquid crystals.
Wirkmechanismus
The mechanism of action of (1,1’-Biphenyl)-3-acetic acid, 5-(acetyloxy)-4’-chloro-, methyl ester depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The acetoxy and chloro groups can influence the compound’s binding affinity and specificity, affecting its overall biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(1,1’-Biphenyl)-3-acetic acid, 5-(hydroxy)-4’-chloro-, methyl ester: Similar structure but with a hydroxy group instead of an acetoxy group.
(1,1’-Biphenyl)-3-acetic acid, 5-(acetyloxy)-4’-bromo-, methyl ester: Similar structure but with a bromo group instead of a chloro group.
(1,1’-Biphenyl)-3-acetic acid, 5-(acetyloxy)-4’-fluoro-, methyl ester: Similar structure but with a fluoro group instead of a chloro group.
Uniqueness
The unique combination of the acetoxy and chloro groups in (1,1’-Biphenyl)-3-acetic acid, 5-(acetyloxy)-4’-chloro-, methyl ester imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its specific reactivity and potential biological activity set it apart from similar compounds.
Eigenschaften
CAS-Nummer |
61888-72-0 |
|---|---|
Molekularformel |
C17H15ClO4 |
Molekulargewicht |
318.7 g/mol |
IUPAC-Name |
methyl 2-[3-acetyloxy-5-(4-chlorophenyl)phenyl]acetate |
InChI |
InChI=1S/C17H15ClO4/c1-11(19)22-16-8-12(9-17(20)21-2)7-14(10-16)13-3-5-15(18)6-4-13/h3-8,10H,9H2,1-2H3 |
InChI-Schlüssel |
CKMUKGHOCMJBLD-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)OC1=CC(=CC(=C1)C2=CC=C(C=C2)Cl)CC(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















